molecular formula C24H29BO4 B12336344 Ethyl 2-(7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,10-dihydrophenanthren-2-yl)acetate

Ethyl 2-(7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,10-dihydrophenanthren-2-yl)acetate

Cat. No.: B12336344
M. Wt: 392.3 g/mol
InChI Key: UHKWFTPLWPLQQM-UHFFFAOYSA-N
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Description

Ethyl 2-(7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,10-dihydrophenanthren-2-yl)acetate is a complex organic compound that features a boronate ester group. This compound is of significant interest in organic synthesis and materials science due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,10-dihydrophenanthren-2-yl)acetate typically involves the Miyaura borylation reaction. This reaction uses a palladium catalyst to couple an aryl halide with a boronic acid or ester. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene, with the reaction being carried out under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,10-dihydrophenanthren-2-yl)acetate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 2-(7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,10-dihydrophenanthren-2-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action for Ethyl 2-(7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,10-dihydrophenanthren-2-yl)acetate primarily involves its reactivity as a boronate ester. In Suzuki-Miyaura cross-coupling reactions, the boronate ester reacts with an aryl halide in the presence of a palladium catalyst to form a new carbon-carbon bond. This process involves the formation of a palladium complex, transmetallation, and reductive elimination steps .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,10-dihydrophenanthren-2-yl)acetate is unique due to its specific structural arrangement, which combines a boronate ester with a phenanthrene moiety. This unique structure imparts distinct reactivity and properties, making it valuable in specialized synthetic applications and materials science.

Properties

Molecular Formula

C24H29BO4

Molecular Weight

392.3 g/mol

IUPAC Name

ethyl 2-[7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,10-dihydrophenanthren-2-yl]acetate

InChI

InChI=1S/C24H29BO4/c1-6-27-22(26)14-16-7-11-20-17(13-16)8-9-18-15-19(10-12-21(18)20)25-28-23(2,3)24(4,5)29-25/h7,10-13,15H,6,8-9,14H2,1-5H3

InChI Key

UHKWFTPLWPLQQM-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=C(CC3)C=C(C=C4)CC(=O)OCC

Origin of Product

United States

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